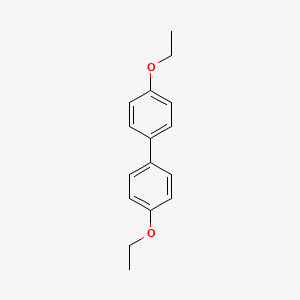
3,3-二甲基戊-4-烯酸甲酯
概述
描述
“Methyl 3,3-dimethylpent-4-enoate” is a chemical compound with the molecular formula C8H14O2 . It is a useful reactant and has been used in Heck reactions, electrophilic trifluoromethylthiolation of carbonyl compounds, and in nickel-catalyzed 1,2-dialkylation of alkenyl carbonyl compounds .
Synthesis Analysis
The synthesis of “Methyl 3,3-dimethylpent-4-enoate” involves various chemical reactions. It has been used in Heck reactions, electrophilic trifluoromethylthiolation of carbonyl compounds, and in nickel-catalyzed 1,2-dialkylation of alkenyl carbonyl compounds . More detailed information about its synthesis process might be available in specific scientific literature.Molecular Structure Analysis
The molecular structure of “Methyl 3,3-dimethylpent-4-enoate” is characterized by its molecular formula C8H14O2 . The average mass of this compound is 142.196 Da, and the monoisotopic mass is 142.099380 Da .Chemical Reactions Analysis
“Methyl 3,3-dimethylpent-4-enoate” is a useful reactant in various chemical reactions. It has been used in Heck reactions, electrophilic trifluoromethylthiolation of carbonyl compounds, and in nickel-catalyzed 1,2-dialkylation of alkenyl carbonyl compounds . It can also react with formic acid to get 3,3-dimethyl-hexanedioic acid 1-methyl ester .Physical And Chemical Properties Analysis
“Methyl 3,3-dimethylpent-4-enoate” has a molecular weight of 142.20 g/mol . It has a density of 0.893 g/cm3, a flash point of 40.4 °C, an enthalpy of vaporization of 37.37 kJ/mol, and a boiling point of 136.3 °C at 760 mmHg . It also has a refractive index of 1.423 .科学研究应用
Organic Synthesis
Methyl 3,3-dimethylpent-4-enoate: is a valuable reactant in organic synthesis. It has been utilized in Heck reactions , which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules . This compound serves as a versatile building block for creating a variety of chemical structures essential in pharmaceuticals and agrochemicals.
Electrophilic Trifluoromethylthiolation
This compound plays a crucial role in the electrophilic trifluoromethylthiolation of carbonyl compounds . This reaction is significant for introducing trifluoromethylthiol (-SCF₃) groups into molecules, which can profoundly alter their chemical and biological properties, making them useful in drug development and agrochemical industries.
Nickel-Catalyzed Dialkylation
In the field of catalysis, Methyl 3,3-dimethylpent-4-enoate is used in nickel-catalyzed 1,2-dialkylation of alkenyl carbonyl compounds . This method is beneficial for adding alkyl groups to alkenes, which can lead to the creation of new compounds with potential applications in medicinal chemistry.
Chromatography
In analytical chemistry, especially chromatography, Methyl 3,3-dimethylpent-4-enoate can be used as a standard or reference compound due to its well-defined physical and chemical properties . It helps in the calibration of instruments and ensures the accuracy of analytical methods.
Environmental Chemistry
Researchers are exploring the use of Methyl 3,3-dimethylpent-4-enoate as an alternative to environmentally harmful reagents like phosgene and dimethyl sulfate in various chemical reactions. Its potential to act as a methylating, carbonylating, and acylating agent is being studied to reduce pollution and enhance green chemistry practices .
安全和危害
作用机制
Target of Action
Methyl 3,3-dimethylpent-4-enoate is primarily used as a reactant in various chemical reactions .
Mode of Action
This compound is known to participate in Heck reactions, electrophilic trifluoromethylthiolation of carbonyl compounds, and nickel-catalyzed 1,2-dialkylation of alkenyl carbonyl compounds . These reactions involve the addition or substitution of groups on the compound, leading to the formation of new products.
Biochemical Pathways
As a reactant, Methyl 3,3-dimethylpent-4-enoate is involved in various chemical reactions that lead to the synthesis of different compounds. The exact pathways and their downstream effects would depend on the specific reactions that the compound is used in .
Result of Action
The primary result of the action of Methyl 3,3-dimethylpent-4-enoate is the formation of new compounds through various chemical reactions . The exact molecular and cellular effects would depend on the specific compounds that are synthesized.
属性
IUPAC Name |
methyl 3,3-dimethylpent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-8(2,3)6-7(9)10-4/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLKDUHMZCIBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9028120 | |
| Record name | Methyl 3,3-dimethylpent-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9028120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3-dimethylpent-4-enoate | |
CAS RN |
63721-05-1 | |
| Record name | 4-Pentenoic acid, 3,3-dimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63721-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,3-dimethyl-4-pentenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063721051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pentenoic acid, 3,3-dimethyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 3,3-dimethylpent-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9028120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,3-dimethylpent-4-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3,3-DIMETHYL-4-PENTENOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N16OY62SK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Methyl 3,3-dimethylpent-4-enoate in the synthesis of silsesquioxane cages?
A1: Methyl 3,3-dimethylpent-4-enoate acts as a reactant, alongside phenol, in the hydrosilylation reaction with octahydrosilsesquioxane (T8-H) in the presence of a chloroplatinic acid catalyst [, ]. This reaction leads to the formation of T8 and Q8 silsesquioxane cages with varying degrees of substitution by phenol and MDP as pendant groups.
Q2: How does the use of Methyl 3,3-dimethylpent-4-enoate affect the structural analysis of silsesquioxane cages?
A2: The incorporation of both Methyl 3,3-dimethylpent-4-enoate and phenol as pendant groups on the silsesquioxane cages creates distinct chemical environments for the silicon atoms. This difference is detectable through 29Si NMR spectroscopy, generating characteristic tetrad patterns [, ]. Analyzing these patterns provides insights into the selectivity of the hydrosilylation reaction and the distribution of the two different pendant groups on the silsesquioxane cage structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

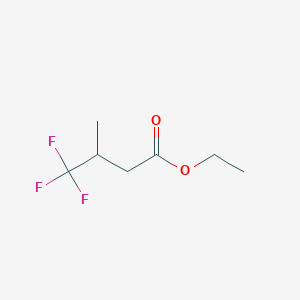
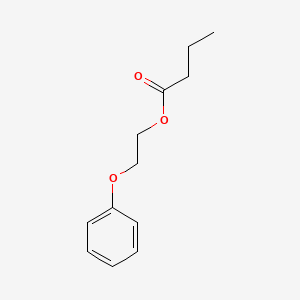
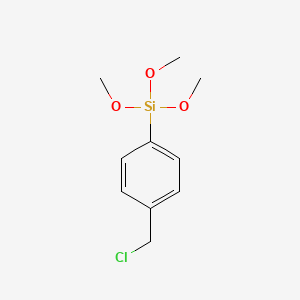

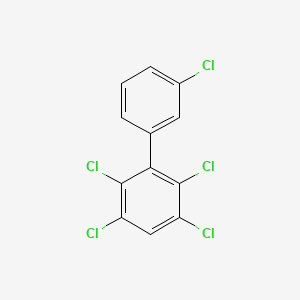
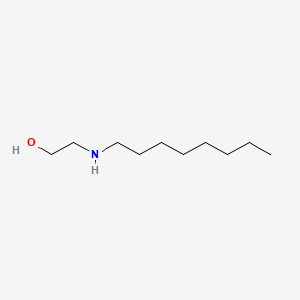
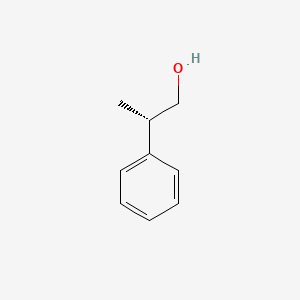
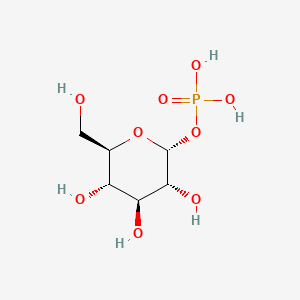

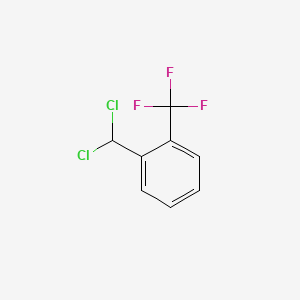
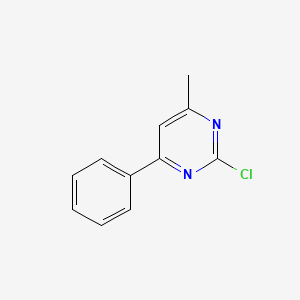
![2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1580784.png)
